molecular formula C₂₄H₂₉N₃O₇ B1146489 Unii-86rmp4zcd8 CAS No. 32598-29-1

Unii-86rmp4zcd8

货号: B1146489
CAS 编号: 32598-29-1
分子量: 471.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unii-86rmp4zcd8, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₉N₃O₇ and its molecular weight is 471.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

大规模环境模型的协作工作环境

大型科学应用通常涉及地理分散的团队,需要协作工作环境。统一空气污染模型(UNI-DEM)是一个关键的示例,其中这样的环境至关重要。它由各个欧洲研究所开发并不断完善,突显了协作工具在促进远程作业提交、文件传输和大型科学应用的应用中心设施方面的重要性(Şahin等,2009)。

增强科学研究管理

科研管理信息系统(ISRM)在大学和学院中对科学研究管理至关重要,特别是在校园网络的背景下。它通过为ISRM数据库提供功能、实现和设计,有效利用信息,并通过提供功能、实现和设计,显著改善科学研究管理(Pan Lei, 2001)。

将基础研究转化为实际创新

将基础科学研究转化为可部署的创新对社会产生深远影响。像国家大学发明家和创新联盟(NCIIA)这样的组织在这一转变中发挥着关键作用。他们为创新者的愿望和企业的需求提供培训、教育和财务支持,弥合了研究和实际应用之间的鸿沟(Giordan et al., 2011)。

为数据密集型分析过程提供支持的技术

为支持数据密集型科学研究,必须满足诸如互操作性、集成性、自动化、可重现性和高效数据处理等基本要求。涉及工作流、服务和门户技术的混合技术对满足这些要求至关重要,并支持科学过程的多样化需求(Yao et al., 2014)。

在公共机构中实施框架计划

管理框架计划,如FP7项目,涉及在项目管理中开发专门程序和良好实践。这种管理对于通过科学支持成功解决国家和欧盟问题,并确保在公共机构中有效实施这些项目至关重要(Vulturescu, 2012)。

作用机制

Target of Action

Unii-86rmp4zcd8, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen present on B cells . The role of this target is crucial in the treatment of patients with relapsed and refractory mantle cell lymphoma .

Mode of Action

Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to bind to and destroy cancerous cells expressing the CD19 antigen . The interaction with its targets results in the activation of the immune response against the cancerous cells .

Biochemical Pathways

The biochemical pathways affected by Brexucabtagene autoleucel involve the activation of T cells against cancerous cells. The binding of the CAR T cells to the CD19 antigen on the cancerous cells triggers an immune response, leading to the destruction of the cancerous cells . The downstream effects include the reduction of the tumor burden and potential remission of the disease .

Pharmacokinetics

The pharmacokinetics of Brexucabtagene autoleucel involves the administration of the CAR T cells into the patient’s body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique as it involves living cells. The CAR T cells are distributed throughout the body, particularly in areas with a high concentration of cancerous cells. The impact on bioavailability is significant as the CAR T cells can directly interact with their targets .

Result of Action

The result of the action of Brexucabtagene autoleucel is the potential reduction or elimination of the cancerous cells in patients with relapsed and refractory mantle cell lymphoma . On a molecular level, the binding of the CAR T cells to the CD19 antigen triggers an immune response that leads to the destruction of the cancerous cells . On a cellular level, this results in a decrease in the number of cancerous cells .

Action Environment

The action environment of Brexucabtagene autoleucel is within the human body, specifically in areas where there is a high concentration of cancerous cells. Environmental factors such as the patient’s overall health, the stage of the disease, and the presence of other medical conditions can influence the compound’s action, efficacy, and stability .

生化分析

Cellular Effects

The cellular effects of Unii-86rmp4zcd8 are currently unknown. Given its structural similarity to Minocycline, it may influence cell function in a similar manner. Minocycline is known to impact cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on Minocycline have shown dose-dependent effects, including both therapeutic and toxic effects at high doses . Similar studies on this compound could provide valuable insights into its dosage effects.

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33)/t10-,12-,18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRVEPIOJPBBO-LRSHKJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-29-1
Record name Minocycline 7-ethyl analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOCYCLINE 7-ETHYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86RMP4ZCD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。